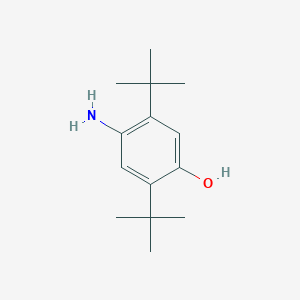

4-Amino-2,5-ditert-butylphenol

Description

Contextualization within Substituted Phenol (B47542) and Aniline (B41778) Chemistry

Phenols and anilines are fundamental classes of organic compounds, characterized by a hydroxyl (-OH) or amino (-NH2) group, respectively, attached to a benzene (B151609) ring. researchgate.netslideshare.net These functional groups are strongly activating and direct incoming electrophiles to the ortho and para positions of the aromatic ring. libretexts.orglibretexts.org This high reactivity makes them crucial starting materials in the synthesis of a wide array of chemicals, including pharmaceuticals, agrochemicals, and polymers. researchgate.net

4-Amino-2,5-ditert-butylphenol is a member of the substituted phenol and aniline families. The presence of both the hydroxyl and amino groups on the same aromatic ring makes it an "electron-rich" system, highly susceptible to electrophilic substitution. wikipedia.org The two tert-butyl groups, which are large and bulky, introduce significant steric hindrance. This steric hindrance can influence the reactivity of the functional groups and direct the outcome of chemical reactions in a specific manner, a feature that is highly valuable in organic synthesis.

The chemistry of substituted phenols and anilines is a cornerstone of organic synthesis. The ability to introduce a variety of substituents onto the aromatic ring allows for the fine-tuning of the molecule's physical and chemical properties. researchgate.net This has led to the development of a vast number of derivatives with tailored functionalities for specific applications.

Overview of its Significance as a Research Compound

The significance of this compound in research stems from its utility as a versatile intermediate in the synthesis of more complex molecules. Its bifunctional nature, possessing both a nucleophilic amino group and a phenolic hydroxyl group, allows for a range of chemical modifications.

One of the most notable applications of this compound is as a key intermediate in the synthesis of certain pharmaceuticals. google.com The specific arrangement of the functional groups and the steric bulk of the tert-butyl groups make it a crucial building block for creating molecules with precise three-dimensional structures required for biological activity.

Furthermore, the phenolic moiety suggests potential antioxidant properties. Phenolic compounds are known for their ability to scavenge free radicals, and the study of sterically hindered phenols, like those with tert-butyl groups, has been an active area of research for the development of stabilizers for polymers and other materials. hexiechem.comwikipedia.org The presence of the amino group can further modulate these properties and introduce new functionalities.

The unique substitution pattern of this compound also makes it a valuable compound for studying reaction mechanisms and the effects of steric and electronic factors on chemical reactivity.

Historical Trajectory of Research Development

Research into substituted phenols and anilines has a long history, dating back to the early days of organic chemistry. The development of synthetic methods to control the substitution pattern on the aromatic ring has been a continuous area of focus. researchgate.net

The specific compound, this compound, and its isomers have been subjects of more recent research, driven by the need for specific building blocks in targeted synthesis. For instance, the related compound 5-amino-2,4-di-tert-butylphenol (B1521839) gained prominence as a critical intermediate in the synthesis of a medication for cystic fibrosis. google.com This has spurred interest in developing efficient and scalable synthetic routes to this class of compounds.

Patents and scientific literature describe various methods for the preparation of aminoditert-butylphenols, highlighting the ongoing efforts to optimize their synthesis. google.comgoogle.com These developments often involve multi-step processes, starting from more readily available materials like 2,4-di-tert-butylphenol (B135424) or m-aminophenol. google.com The challenges in these syntheses often lie in achieving the desired regioselectivity of the functional groups on the benzene ring.

The continued exploration of the chemical properties and potential applications of this compound and its isomers ensures its place as a compound of interest in both academic and industrial research.

Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C14H23NO |

| Molar Mass | 221.34 g/mol nih.gov |

| IUPAC Name | This compound |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-amino-2,5-ditert-butylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO/c1-13(2,3)9-8-12(16)10(7-11(9)15)14(4,5)6/h7-8,16H,15H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPBSSHBHRBQBMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1O)C(C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Chemical Transformations

Strategic Approaches to 4-Amino-2,5-ditert-butylphenol Synthesis

The strategic synthesis of this compound often begins with readily available phenolic precursors. The primary challenge lies in the selective introduction of the amino group at the C4 position of the sterically hindered 2,5-ditert-butylphenol skeleton.

A prevalent and well-documented route for synthesizing this compound involves a two-step nitration-reduction sequence starting from 2,4-di-tert-butylphenol (B135424). google.comgoogle.com This method first introduces a nitro group onto the aromatic ring, which is subsequently reduced to the desired amino group.

The initial nitration of 2,4-di-tert-butylphenol typically yields a mixture of nitro-isomers. google.com The reaction conditions, including the choice of nitrating agent and solvent, are critical for controlling the regioselectivity of this electrophilic aromatic substitution. Common nitrating agents include nitric acid, often in the presence of a strong acid catalyst like sulfuric acid. google.comevitachem.com However, these strong acid conditions can be harsh. A mixture of a nitrate (B79036) source (e.g., sodium nitrate or potassium nitrate) and an acid like trifluoroacetic acid can offer a safer and more scalable alternative by preventing dangerous exothermic spikes in temperature. One of the major challenges in this pathway is the separation of the desired 2,4-di-tert-butyl-5-nitrophenol (B1387553) from its isomers, which often requires chromatographic techniques, adding to the cost and complexity of the process on a larger scale. google.com

To improve the selectivity of the nitration step and to prevent unwanted side reactions, a common strategy involves the protection of the phenolic hydroxyl group. google.comevitachem.com This is often achieved by converting the hydroxyl group into an ester, such as a methyl carbonate, by reacting the starting phenol (B47542) with an agent like methyl chloroformate. google.comevitachem.com

A patent describes a process where 2,4-di-tert-butylphenol is first protected with methyl chloroformate. google.com The resulting hydroxy-protected compound is then nitrated, leading to a mixture of nitro-isomers. google.com After separation, the protecting group is removed to yield the desired nitro intermediate. google.com

Once the 2,4-di-tert-butyl-5-nitrophenol intermediate is obtained, the final step is the reduction of the nitro group to an amino group. Catalytic hydrogenation is a widely used and efficient method for this transformation. tdcommons.org

Commonly employed catalysts include palladium on carbon (Pd/C). tdcommons.org The reaction is typically carried out under a hydrogen gas atmosphere in a suitable solvent such as ethanol (B145695) or ethyl acetate. google.comtdcommons.org The use of ammonium (B1175870) formate (B1220265) in conjunction with Pd/C offers a milder and often quantitative alternative to high-pressure hydrogenation. evitachem.com

Table 1: Comparison of Reduction Methods for 2,4-di-tert-butyl-5-nitrophenol

| Reduction Method | Reducing Agent/Catalyst | Solvent | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Catalytic Hydrogenation | H₂ gas, Pd/C | Ethanol, Ethyl Acetate | 30±5°C, 4-5 kg/cm² H₂ pressure | High yield, clean reaction | Requires specialized high-pressure equipment |

| Transfer Hydrogenation | Ammonium formate, Pd/C | Ethanol | Reflux | Mild conditions, quantitative yield | Requires separation from formate salts |

| Metal/Acid Reduction | Iron powder, HCl | Ethanol | 70°C to 75°C | Inexpensive reagents | Can generate significant metal waste |

Alternative Amination Routes

While the nitration-reduction pathway is common, alternative synthetic strategies exist. One such approach starts from m-aminophenol. google.comgoogle.com This method involves a three-step sequence:

Acetylation: The amino group of m-aminophenol is first protected by acetylation with acetic anhydride (B1165640) or acetyl chloride. google.comgoogle.com

Friedel-Crafts Alkylation: The resulting N-(3-hydroxyphenyl)acetamide undergoes a Friedel-Crafts tert-butylation reaction with tert-butanol (B103910) in the presence of a strong acid catalyst like sulfuric acid to introduce the two tert-butyl groups onto the aromatic ring. google.comgoogle.com

Deacetylation: The acetyl protecting group is then removed by acid or base hydrolysis to yield the final product, this compound. google.comgoogle.com

This route offers the advantage of starting from a readily available and inexpensive material and avoids the challenges associated with the separation of nitro-isomers. google.com

The application of green chemistry principles to the synthesis of this compound is an area of growing interest. This involves the use of less hazardous reagents, minimizing waste, and improving energy efficiency.

For instance, optimizing the nitration step to avoid the use of large quantities of strong acids and developing more efficient and recyclable catalysts for the reduction step are key areas of focus. guidechem.com An optimized synthesis of 2,6-di-tert-butyl-4-aminophenol (a related compound) utilizes nitrosation and reduction reactions, avoiding the need for expensive metal catalysts and harsh conditions, resulting in a high yield of 99.0% with minimal waste. guidechem.com While this example is for an isomer, the principles can be applied to the synthesis of this compound. The use of catalytic transfer hydrogenation with ammonium formate is also a step towards a greener process as it avoids the need for high-pressure hydrogen gas.

Systematic Functionalization and Derivatization of this compound

The presence of both a nucleophilic amino group and a phenolic hydroxyl group makes this compound a versatile building block for further chemical modifications. The bulky tert-butyl groups provide steric hindrance, which can influence the reactivity and selectivity of functionalization reactions.

The amino group can undergo a variety of reactions, including acylation, alkylation, and diazotization. For example, it can be acylated with carboxylic acid derivatives to form amides. The phenolic hydroxyl group can be alkylated or acylated to form ethers and esters, respectively. The dual functionality allows for the synthesis of a wide range of derivatives with potential applications in materials science and medicinal chemistry. For instance, 5-Amino-2,4-di-tert-butylphenol (B1521839) is a key intermediate in the synthesis of Ivacaftor, a drug used to treat cystic fibrosis. tdcommons.org

Article Generation Incomplete: Insufficient Scientific Data for this compound

A comprehensive review of scientific literature and chemical databases was conducted to generate an article on the chemical compound This compound , focusing on its synthetic methodologies and advanced chemical transformations as per the requested outline.

Despite extensive searches, there is a significant lack of specific, published research data for the This compound isomer. Crucial information regarding its specific reactions—such as N-alkylation, O-alkylation, electrophilic aromatic substitution, Schiff base formation, and oxidation chemistry—is not available in the public domain.

In contrast, substantial research exists for closely related isomers, which are often mistaken for the requested compound:

5-Amino-2,4-di-tert-butylphenol (CAS No. 873055-58-4): This isomer is a well-documented and critical intermediate in the synthesis of Ivacaftor, a medication used to treat cystic fibrosis. nih.govgoogle.com Its synthesis typically involves the nitration of 2,4-di-tert-butylphenol, followed by the reduction of the resulting nitro-intermediate. evitachem.comchemicalbook.comtdcommons.org

4-Amino-2,6-di-tert-butylphenol (B1582558) (CAS No. 950-58-3): This symmetric isomer is known for its antioxidant properties and is used as a stabilizer in materials like jet fuel. nih.govgoogle.com Its synthesis involves the nitration of 2,6-di-tert-butylphenol (B90309) and subsequent reduction. google.com

The generation of a scientifically accurate and authoritative article requires verifiable data from research findings. Extrapolating the reactivity of one isomer to another would be speculative and would not meet the required standards of accuracy.

Therefore, due to the absence of specific scientific literature detailing the chemical transformations for This compound , it is not possible to generate the requested article while adhering to the principles of scientific accuracy and factual reporting.

Advanced Spectroscopic Characterization and Structural Elucidation Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the solution-state structure and electronic properties of 4-Amino-2,5-ditert-butylphenol. Both ¹H and ¹³C NMR spectra provide a wealth of information regarding the chemical environment of each atom within the molecule.

In ¹H NMR spectroscopy of related di-tert-butylphenol compounds, the protons of the tert-butyl groups typically appear as sharp singlets in the upfield region of the spectrum, a consequence of their high symmetry and shielding. The chemical shifts of the aromatic protons provide insight into the electron-donating or withdrawing effects of the substituents on the phenyl ring. For instance, in 2,4-di-tert-butylphenol (B135424), the aromatic protons exhibit distinct signals with coupling constants that help to assign their positions on the ring. chemicalbook.com The presence of the amino group in this compound is expected to further influence the chemical shifts of the aromatic protons due to its electron-donating nature.

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are employed to definitively assign the proton and carbon signals and to establish through-bond and through-space correlations. ijpsr.com These experiments are crucial for confirming the connectivity of the molecule and for understanding the spatial relationships between different functional groups, which in turn informs the conformational preferences of the molecule in solution. For example, analysis of related compounds has utilized these techniques to confirm structural assignments. ijpsr.com

The following table summarizes typical ¹H NMR chemical shifts for a related compound, 2,4-di-tert-butylphenol, which can serve as a reference for interpreting the spectrum of this compound.

Table 1: ¹H NMR Spectral Data for 2,4-Di-tert-butylphenol chemicalbook.com

| Assignment | Shift (ppm) | Multiplicity | J (Hz) |

| Aromatic H | 7.295 | d | 2.4 |

| Aromatic H | 7.060 | dd | 8.2, 2.4 |

| Aromatic H | 6.568 | d | 8.2 |

| OH | 4.60 | s | - |

| tert-butyl H | 1.414 | s | - |

| tert-butyl H | 1.290 | s | - |

Note: Data is for 2,4-di-tert-butylphenol and serves as an illustrative example. Actual values for this compound may differ.

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry

Single-crystal X-ray diffraction provides the most definitive information about the three-dimensional arrangement of atoms in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsion angles, offering a static picture of the molecule's geometry.

For a related compound, (E)-2-[(2-Aminophenyl)iminomethyl]-4,6-di-tert-butylphenol, the crystal structure was determined to be monoclinic. nih.gov The analysis revealed key details about the molecular conformation, including the dihedral angle between the two phenyl rings, which was found to be 35.2(2)°. nih.gov Furthermore, the study identified both intramolecular and intermolecular hydrogen bonding interactions. An intramolecular O—H···N hydrogen bond was observed, and intermolecular N—H···O hydrogen bonds linked the molecules into chains along the b-axis. nih.gov

While specific crystallographic data for this compound is not available in the provided search results, the study of similar molecules highlights the type of detailed structural information that can be obtained. For instance, the crystal data for the aforementioned aminophenyl derivative is summarized below.

Table 2: Illustrative Crystal Data for a Related Di-tert-butylphenol Derivative nih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.898(5) |

| b (Å) | 6.230(3) |

| c (Å) | 15.095(8) |

| β (°) | 108.928(6) |

| V (ų) | 969.5(8) |

| Z | 2 |

Note: This data is for (E)-2-[(2-Aminophenyl)iminomethyl]-4,6-di-tert-butylphenol and is presented for illustrative purposes.

Mass Spectrometry Techniques for Molecular Fragmentation and Isotopic Labeling Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elemental composition of this compound. It also provides valuable information about the compound's structure through the analysis of its fragmentation patterns.

In techniques like Gas Chromatography-Mass Spectrometry (GC-MS), the molecule is ionized, and the resulting charged fragments are separated based on their mass-to-charge ratio (m/z). The fragmentation pattern is often characteristic of the molecule's structure. For instance, in the mass spectrum of 2,4-di-tert-butylphenol, a molecular ion peak [M+H]⁺ is observed, along with other fragment ions that correspond to the loss of specific chemical groups. ijpsr.com The molecular formula of a related compound, an antifungal volatile organic compound, was deduced as C₁₄H₂₂O using EI-MS and NMR analysis. researchgate.net

High-resolution mass spectrometry (HR-MS) allows for the determination of the exact mass of the molecular ion, which can be used to confirm the elemental composition of the compound with high accuracy. mdpi.com For example, in the characterization of a quinolin-1-ium bromide derivative containing a di-tert-butylphenol fragment, HR-MS was used to confirm the calculated mass of the cation. mdpi.com

While specific fragmentation data for this compound is not detailed in the search results, the general principles of mass spectrometry suggest that characteristic fragments would arise from the cleavage of the tert-butyl groups and potentially from the loss of the amino group or other parts of the aromatic ring.

Table 3: Mass Spectrometry Data for Related Compounds

| Compound | Ionization Mode | Precursor m/z | Adduct | Reference |

| 2,4-Di-tert-butylphenol | Positive | 207.1743 | [M+H]⁺ | nih.gov |

| 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propanoic acid | Positive | 279 | [M+H]⁺ | ijpsr.com |

| 1-(2-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-oxoethyl) Quinolin-1-ium Bromide | ESI⁺ | 376.2271 | [M]⁺ | mdpi.com |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound and probing intermolecular interactions.

IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites molecular vibrations. Specific functional groups absorb at characteristic frequencies, providing a "fingerprint" of the molecule. For phenolic compounds, a broad absorption band in the region of 3200-3600 cm⁻¹ is typically observed, corresponding to the O-H stretching vibration. The N-H stretching vibrations of the amino group would also be expected in a similar region. The C-H stretching vibrations of the aromatic ring and the tert-butyl groups appear around 3000 cm⁻¹. Bending vibrations of the tert-butyl groups are often seen in the 1300-1400 cm⁻¹ region. researchgate.net

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring vibrations are often strong in the Raman spectrum.

The combination of IR and Raman spectroscopy can provide a comprehensive picture of the vibrational modes of this compound. For instance, a study on 3,5-Di-tert-butyl-o-benzoquinone utilized both FT-IR and FT-Raman spectroscopy, recording spectra in the regions of 4000–550 cm⁻¹ and 3500–100 cm⁻¹, respectively, to perform vibrational band assignments. researchgate.net

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, providing a lens into the electronic architecture of molecules. For 4-Amino-2,5-ditert-butylphenol, these calculations can elucidate its stability, electronic properties, and the most probable sites for chemical reactions.

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems. It is particularly effective for determining the ground-state properties of molecules. For a molecule like this compound, DFT calculations, often using functionals like B3LYP combined with a basis set such as 6-311+G(d,p), can be employed to find the most stable geometric configuration by optimizing bond lengths and angles. mdpi.com

These calculations provide a detailed three-dimensional model of the molecule in its lowest energy state. The results of such an optimization would yield precise data on the spatial arrangement of the atoms, including the planarity of the benzene (B151609) ring and the orientation of the amino (-NH2), hydroxyl (-OH), and bulky tert-butyl groups.

Table 1: Predicted Ground State Geometrical Parameters for this compound (Illustrative) Note: These are representative values based on DFT calculations of analogous phenolic compounds.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C-O (hydroxyl) | ~1.37 Å |

| O-H (hydroxyl) | ~0.97 Å | |

| C-N (amino) | ~1.40 Å | |

| C-C (aromatic) | ~1.39 - 1.41 Å | |

| Bond Angles | C-O-H | ~109° |

| C-C-N | ~120° | |

| C-C-C (ring) | ~119 - 121° |

This table is interactive. Click on headers to sort.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability. biointerfaceresearch.com A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. mdpi.com For aromatic compounds with electron-donating groups like -OH and -NH2, the HOMO is typically localized on the benzene ring and these functional groups, while the LUMO is distributed over the aromatic system.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. mdpi.comnih.gov

Table 2: Representative Frontier Orbital Energies and Global Reactivity Descriptors Note: Values are illustrative, based on calculations of similar aminophenol compounds.

| Descriptor | Formula | Typical Value (eV) | Interpretation |

| HOMO Energy (E_HOMO) | - | ~ -8.5 eV | Electron-donating ability |

| LUMO Energy (E_LUMO) | - | ~ 0.4 eV | Electron-accepting ability |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | ~ 8.9 eV | High value indicates high stability |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | ~ -4.05 eV | Electron escaping tendency |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | ~ 4.45 eV | Resistance to change in electron distribution |

| Global Softness (S) | 1 / (2η) | ~ 0.112 eV⁻¹ | High value indicates higher reactivity |

| Electrophilicity Index (ω) | μ² / (2η) | ~ 1.83 eV | Electrophilic power of the molecule |

This table is interactive. Click on headers to sort.

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the total electrostatic potential on the surface of a molecule. libretexts.org It is invaluable for predicting how a molecule will interact with other charged species. The MEP map uses a color scale to denote different potential values:

Red: Regions of most negative electrostatic potential, rich in electrons, and indicative of sites prone to electrophilic attack. researchgate.net

Blue: Regions of most positive electrostatic potential, electron-poor, and indicative of sites for nucleophilic attack. walisongo.ac.id

Green/Yellow: Regions of near-zero or intermediate potential.

For this compound, the MEP map would be expected to show significant negative potential (red/yellow) around the oxygen atom of the hydroxyl group and the nitrogen atom of the amino group, due to the high electronegativity and lone pairs of electrons on these atoms. nih.govresearchgate.net These would be the primary sites for interactions with electrophiles or for hydrogen bonding. The hydrogen atoms of the -OH and -NH2 groups would exhibit positive potential (blue), making them susceptible to nucleophilic attack. The bulky, nonpolar tert-butyl groups would show near-neutral potential.

Molecular Dynamics Simulations of Compound Behavior in Model Systems

While quantum mechanics provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations apply the laws of classical mechanics to predict the movement of every atom in a system, which could include the molecule of interest, solvent molecules, and other entities like a biological receptor. medchemexpress.com

For this compound, an MD simulation could be used to:

Analyze Conformational Flexibility: Study the rotation of the hydroxyl and amino groups and the flexibility of the tert-butyl groups.

Study Solvation: Model how the molecule interacts with solvent molecules (e.g., water or an organic solvent), including the formation and breaking of hydrogen bonds.

Predict Binding Modes: Simulate the interaction of the molecule with a biological target, such as an enzyme or receptor, to predict its preferred binding orientation and affinity. Studies on the related compound 2,4-di-tert-butylphenol (B135424) have used such simulations to understand its interaction with receptors. mdpi.com

Prediction of Reaction Pathways and Transition States

Computational chemistry can be used to map out entire reaction pathways, providing a deeper understanding of chemical reactivity than experimental methods alone. By calculating the potential energy surface for a reaction, chemists can identify the structures and energies of reactants, products, intermediates, and, crucially, transition states. acs.org

For this compound, these methods could be applied to:

Model Synthesis Reactions: Predict the most likely mechanism for its formation, for example, through nitration, reduction, and alkylation of a phenol (B47542) precursor.

Investigate Degradation: Determine the likely pathways for its oxidation or degradation under various conditions, which is relevant for understanding its stability and environmental fate. researchgate.net

Understand Antioxidant Activity: The antioxidant properties of phenols often involve hydrogen atom transfer. Calculations can model this process, determining the activation barriers and reaction energies to quantify its potential as a radical scavenger.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate a molecule's structure with its biological activity or physical properties, respectively. researchgate.netrsc.org These models are built by calculating a set of numerical values, or "descriptors," that represent the molecule's physicochemical properties.

The theoretical descriptors calculated for this compound (such as those in Table 2, along with others like dipole moment, polarizability, and surface area) can be used as inputs for building QSAR/QSPR models. zenodo.org

QSAR: By comparing the structural descriptors of a series of related phenolic compounds with their measured biological activities (e.g., as enzyme inhibitors or antioxidants), a mathematical model can be developed. researchgate.netacs.org This model could then be used to predict the activity of this compound before it is synthesized or tested.

QSPR: Similarly, by correlating descriptors with physical properties like boiling point, solubility, or flash point for a set of known compounds, a QSPR model can predict these properties for new molecules.

These modeling techniques are essential in fields like drug discovery and materials science for screening large numbers of candidate molecules and prioritizing those with the most promising characteristics for synthesis and further investigation. nih.gov

Applications in Advanced Materials Science and Polymer Chemistry

Utilization as a Monomer or Building Block in Polymer Synthesis

The presence of both an amine (-NH₂) and a hydroxyl (-OH) group allows 4-Amino-2,5-ditert-butylphenol to function as an AB-type monomer or be combined with other monomers to produce a range of functional polymers. The bulky tert-butyl groups appended to the aromatic ring can impart unique properties to the resulting polymers, such as enhanced solubility, thermal stability, and specific morphological characteristics.

This compound is a prime candidate for polycondensation reactions, a type of step-growth polymerization where small molecules like water are eliminated. By reacting with suitable co-monomers, it can form various classes of high-performance polymers. For instance, reaction with diacyl chlorides or dicarboxylic acids can lead to the formation of polyamides, poly(ester-amide)s, or polyesters, depending on which functional group of the aminophenol reacts.

The specific outcome can be controlled by selecting appropriate reaction conditions or by temporarily protecting one of the functional groups. For example, reacting the aminophenol with a diacyl chloride could lead to the formation of a polyamide-ester, incorporating both amide and ester linkages into the polymer backbone. These reactions are foundational in creating polymers with tailored thermal and mechanical properties. While specific studies on this compound are not widely documented, the principles of polycondensation are well-established for similar phenolic compounds. nih.gov

| Co-monomer Type | Example Co-monomer | Resulting Polymer Linkage | Potential Polymer Class |

|---|---|---|---|

| Diacyl Chloride | Terephthaloyl chloride | Amide and/or Ester | Polyamide / Polyester / Poly(amide-ester) |

| Dicarboxylic Acid | Adipic acid | Amide and/or Ester | Polyamide / Polyester / Poly(amide-ester) |

| Diisocyanate | Methylene diphenyl diisocyanate (MDI) | Urea and/or Urethane | Polyurea / Polyurethane |

| Epoxide | Bisphenol A diglycidyl ether (BADGE) | β-hydroxyamine / Ether | Epoxy Resin Network |

Incorporating the this compound moiety into a polymer backbone is a strategic approach to designing functional materials. The bulky tert-butyl groups can disrupt chain packing, which may increase the polymer's solubility in organic solvents and lower its crystallinity, making it more processable. Furthermore, the phenolic and amino groups integrated into the polymer chain can serve as sites for post-polymerization modification, allowing for the attachment of other functional groups. The inherent antioxidant capability of the hindered phenol (B47542) structure can also bestow "built-in" stability to the final material, protecting it from oxidative degradation throughout its service life.

Role as a Stabilizer and Antioxidant in Polymeric Systems

The primary application of sterically hindered phenols in the polymer industry is as antioxidants and stabilizers. nih.gov These additives are crucial for protecting polymers from degradation caused by heat, oxygen, and light during processing and end-use. mdpi.com this compound combines the well-known radical-scavenging ability of a hindered phenol with the antioxidant potential of an aromatic amine.

The degradation of most polymers proceeds via a free-radical chain reaction. chimia.ch Hindered phenolic antioxidants, like this compound, function as primary or chain-breaking antioxidants. mdpi.com The stabilization mechanism involves the donation of the hydrogen atom from the phenolic hydroxyl (-OH) group to highly reactive peroxy radicals (ROO•) that propagate the degradation chain. researchgate.net

This process is outlined in the following steps:

Initiation: Polymer chains (RH) react with oxygen, heat, or light to form alkyl radicals (R•).

Propagation: The alkyl radical reacts with oxygen to form a peroxy radical (ROO•), which then abstracts a hydrogen from another polymer chain, creating a hydroperoxide (ROOH) and a new alkyl radical.

Inhibition: The phenolic antioxidant (ArOH) intercepts the peroxy radical by donating its hydroxyl hydrogen, thus terminating the chain reaction.

ROO• + ArOH → ROOH + ArO•

The resulting phenoxy radical (ArO•) is significantly stabilized by two factors:

Resonance Delocalization: The unpaired electron can be delocalized over the aromatic ring.

Steric Hindrance: The large tert-butyl groups at the ortho and meta positions physically shield the radical oxygen, preventing it from initiating new degradation chains. nih.gov This stabilized phenoxy radical can then trap a second radical, further terminating the degradation process. chimia.ch

The amino group on the ring can also contribute to antioxidant activity, potentially through similar hydrogen donation or by reacting with other radical species. Studies on simpler aminophenols have confirmed their capacity for radical scavenging. nih.gov

| Structural Feature | Role in Radical Scavenging |

|---|---|

| Phenolic Hydroxyl (-OH) | Donates a hydrogen atom to neutralize peroxy radicals. |

| tert-Butyl Groups | Provide steric hindrance, stabilizing the resulting phenoxy radical and preventing it from propagating degradation. nih.gov |

| Aromatic Ring | Stabilizes the phenoxy radical through resonance delocalization. |

| Amino Group (-NH₂) | Offers a secondary site for potential antioxidant activity and radical scavenging. nih.gov |

By effectively scavenging free radicals, this compound can significantly delay the onset of oxidative degradation in polymers. This preserves the material's critical properties, such as mechanical strength, flexibility, and appearance, for a longer duration. The use of such stabilizers is essential for extending the service lifetime of polymeric products, particularly those exposed to harsh environmental conditions. researchgate.net The efficiency of a hindered phenol antioxidant is often measured by its ability to prolong the oxidation induction time (OIT) of a polymer, a key metric in assessing long-term thermal stability. mdpi.com

Precursor for Advanced Organic Materials

Beyond its direct use in polymers, this compound serves as a valuable precursor for the synthesis of more complex, advanced organic materials. The reactivity of its amino and hydroxyl groups allows for a wide range of chemical transformations. For example, its isomer, 5-Amino-2,4-di-tert-butylphenol (B1521839), is a known key intermediate in the synthesis of the pharmaceutical compound Ivacaftor. google.comgoogle.com This highlights the utility of the aminoditert-butylphenol scaffold in building complex molecular architectures.

The functional groups of this compound can be used to synthesize:

Azo Dyes and Pigments: The amino group can be diazotized and coupled with other aromatic compounds to create highly colored azo compounds for use as dyes or pigments with potentially high stability due to the sterically hindered core.

Schiff Bases: Condensation of the amino group with aldehydes or ketones can form Schiff bases, which are important ligands for creating metal complexes used in catalysis or as functional materials.

Heterocyclic Compounds: The molecule can be a starting point for building more complex heterocyclic structures, which are foundational to many areas of materials science and medicinal chemistry.

| Reactant Type | Target Functional Group | Resulting Structure/Material Class |

|---|---|---|

| Nitrous Acid, then a Coupling Agent | Amino (-NH₂) | Azo Dyes / Pigments |

| Aldehyde / Ketone | Amino (-NH₂) | Schiff Bases / Azomethines |

| Phosgene or equivalent | Amino (-NH₂) and Hydroxyl (-OH) | Isocyanates / Benzoxazines |

| Acylating Agents | Amino (-NH₂) and/or Hydroxyl (-OH) | Amides / Esters for further functionalization |

In-depth Analysis of this compound Reveals Limited Publicly Available Research in Specified Advanced Applications

A comprehensive review of scientific literature and chemical databases indicates a notable absence of specific research on the compound this compound for the targeted applications in advanced materials science, polymer chemistry, and metal complexation as outlined for this article.

Following an extensive search for data pertaining to the applications of this compound, it has been determined that there is a lack of specific, publicly accessible research literature detailing its use in the development of organic semiconductors, liquid crystals, metal-organic frameworks (MOFs), or as a ligand in transition metal catalysis.

Scientific databases and search results consistently reference structurally related but distinct isomers, most commonly 4-Amino-2,6-di-tert-butylphenol (B1582558) and 5-Amino-2,4-di-tert-butylphenol . These compounds, while similar in name, have different substitution patterns on the phenol ring, which critically alters their chemical and physical properties, including their steric and electronic profiles. Such differences are fundamental to their behavior and potential applications in specialized fields like materials science. For instance, 5-Amino-2,4-di-tert-butylphenol is primarily documented as a key intermediate in the synthesis of the pharmaceutical agent Ivacaftor.

The strict requirement to focus solely on the chemical compound “this compound” and to adhere to a detailed outline of its applications cannot be fulfilled with scientific accuracy due to the apparent scarcity of research dedicated to this specific molecule in the requested contexts. The generation of content for the specified subsections would necessitate extrapolating data from different isomers, which would be scientifically unsound and misleading, or require speculation unsupported by published findings.

Therefore, the following sections as requested in the article outline cannot be populated with factual and verifiable research findings specific to this compound.

Fundamental Biochemical and Bio Organic Interaction Mechanisms Non Clinical Focus

Interactions with Model Biological Systems (In Vitro Studies)

Cellular Antioxidant Defense Pathways (e.g., in PC12 cells, but not human cells)

Due to a lack of specific studies on 4-Amino-2,5-ditert-butylphenol, the following discussion is based on the known mechanisms of structurally similar substituted phenols and aminophenols in non-human cell lines. These compounds are recognized for their capacity to modulate cellular antioxidant defense pathways, primarily through their ability to donate a hydrogen atom from their hydroxyl or amino groups, thereby neutralizing reactive oxygen species (ROS).

The antioxidant activity of phenolic compounds is significantly influenced by the nature and position of their substituents. The tert-butyl groups on the aromatic ring of this compound are expected to enhance its antioxidant potential. These bulky groups provide steric hindrance, which stabilizes the resulting phenoxyl radical formed after hydrogen donation, preventing it from participating in further undesirable reactions. nih.gov The electron-donating nature of the tert-butyl groups also increases the electron density on the phenol (B47542) ring and the hydroxyl group, which can facilitate the donation of a hydrogen atom to scavenge free radicals. nih.gov

In cellular models, such as the PC12 cell line derived from a pheochromocytoma of the rat adrenal medulla, substituted phenols have been shown to protect against oxidative stress. While direct evidence for this compound is unavailable, related compounds have demonstrated the ability to upregulate endogenous antioxidant defense mechanisms. This can involve the activation of transcription factors like Nrf2 (Nuclear factor erythroid 2-related factor 2), which leads to the increased expression of a suite of antioxidant and detoxifying enzymes.

The general mechanism by which a substituted phenol might activate these pathways is outlined in the interactive table below.

| Step | Description | Key Molecular Players | Anticipated Effect in PC12 Cells |

| 1. ROS Scavenging | The phenolic compound directly donates a hydrogen atom to neutralize reactive oxygen species (ROS). | Phenolic hydroxyl/amino group, ROS (e.g., hydroxyl radical, peroxyl radical) | Reduction in direct cellular damage from oxidative stress. |

| 2. Nrf2 Activation | The compound or its metabolites may react with Keap1, leading to the release and nuclear translocation of Nrf2. | Nrf2, Keap1 | Increased transcription of antioxidant genes. |

| 3. Upregulation of Antioxidant Enzymes | Nrf2 in the nucleus binds to Antioxidant Response Elements (AREs) in the promoter regions of target genes. | ARE, Heme Oxygenase-1 (HO-1), NAD(P)H Quinone Dehydrogenase 1 (NQO1) | Enhanced cellular capacity to neutralize ROS and detoxify harmful compounds. |

Characterization of Oxidation Products and Their Pathways

The oxidation of this compound, like other aminophenols, is expected to proceed through the formation of a phenoxyl radical intermediate. The presence of both an amino and a hydroxyl group on the aromatic ring makes it susceptible to one-electron oxidation processes, which can be initiated by enzymatic systems (such as peroxidases) or by chemical oxidants. nih.govresearchgate.net

The initial step in the oxidation pathway is the abstraction of a hydrogen atom from either the hydroxyl or the amino group, leading to the formation of a resonance-stabilized phenoxyl radical. nist.govscirp.org The steric hindrance provided by the two tert-butyl groups plays a crucial role in the stability and subsequent fate of this radical. nih.gov

Further oxidation of the phenoxyl radical can lead to the formation of quinonoid structures. For p-aminophenols, oxidation typically yields quinone imines. ua.es In the case of this compound, this would likely result in the formation of 2,5-ditert-butyl-1,4-benzoquinone imine.

These quinone imine species are often reactive electrophiles and can undergo further reactions, such as hydrolysis to the corresponding benzoquinone or polymerization. ua.esrsc.org The ultimate products of p-aminophenol oxidation are often polymeric materials. nih.govresearchgate.net The specific pathway and the nature of the final products can be influenced by factors such as the reaction conditions (e.g., pH, presence of other nucleophiles) and the specific oxidant involved. rsc.org

A generalized pathway for the oxidation of a sterically hindered p-aminophenol is presented below.

| Stage | Intermediate/Product | Description of Formation |

| Initial Oxidation | Sterically Hindered Phenoxyl Radical | A one-electron oxidation of the parent aminophenol, involving the loss of a hydrogen atom from the hydroxyl or amino group. |

| Secondary Oxidation | Quinone Imine | Further oxidation of the phenoxyl radical leads to the formation of a quinonoid structure. |

| Subsequent Reactions | Hydrolysis Products (Benzoquinones) | The quinone imine can undergo hydrolysis to form the corresponding benzoquinone and ammonia. |

| Subsequent Reactions | Polymeric Products | The reactive intermediates, such as the phenoxyl radical and quinone imine, can undergo coupling reactions to form dimers, oligomers, and polymers. |

It is important to note that the specific oxidation products of this compound have not been definitively characterized in the scientific literature. The pathways described are based on the established chemistry of related aminophenol compounds.

Environmental Chemistry and Degradation Studies Academic Focus

Photodegradation Pathways in Aqueous and Atmospheric Environments

There is no specific information available in the scientific literature detailing the photodegradation pathways of 4-Amino-2,5-ditert-butylphenol. In principle, as a substituted phenol (B47542), it would be expected to undergo photodegradation in aqueous and atmospheric environments through direct photolysis (absorption of UV light) and indirect photo-oxidation involving reactive oxygen species like hydroxyl radicals (•OH). However, without experimental data, the specific byproducts, reaction kinetics, and degradation efficiency remain unknown. Studies on other alkylphenols, such as 4-tert-butylphenol (B1678320), have identified products like 4-tert-butylcatechol (B165716) and various dimers, but the presence of the amino group on this compound would significantly alter the reaction pathways. researchgate.netnih.gov

Microbial Biotransformation Mechanisms and Metabolite Identification

No studies specifically identifying the microbial biotransformation mechanisms or metabolic pathways for this compound were found. Research on other alkylphenols, like 2,4-di-tert-butylphenol (B135424), has shown that various bacteria and fungi can degrade them. nih.govsemanticscholar.org For instance, some bacterial strains are known to initiate degradation through hydroxylation of the phenolic ring followed by ring cleavage. nih.gov However, the specific enzymes, microbial species, and resulting metabolites involved in the biotransformation of this compound have not been documented.

Sorption and Mobility Behavior in Environmental Compartments

Specific experimental data on the sorption and mobility of this compound in soil, sediment, or other environmental compartments are not available. The environmental mobility of an organic compound is governed by its physicochemical properties, such as its octanol-water partition coefficient (Kow) and water solubility, and its interactions with environmental matrices like organic carbon. As a lipophilic phenol, it might be expected to exhibit some degree of sorption to organic matter, but quantitative data, including sorption coefficients (Kd or Koc), are required for a proper assessment.

Advanced Oxidation Processes for Environmental Remediation Research

There is no research specifically investigating the use of Advanced Oxidation Processes (AOPs) for the remediation of this compound. AOPs, such as UV/H₂O₂, UV/persulfate, and Fenton-based processes, are known to be effective in degrading persistent organic pollutants, including other phenolic compounds, by generating highly reactive radicals that can break down the molecular structure. bohrium.commdpi.comresearchgate.net Studies on 4-tert-butylphenol and 2,4-di-tert-butylphenol have demonstrated high removal efficiencies with these methods. researchgate.netresearchgate.net While it is plausible that AOPs could degrade this compound, the efficiency, kinetics, and degradation byproducts would need to be determined through specific experimental investigation.

Endocrine Disrupting Properties in Aquatic Organisms (as an environmental pollutant)

The potential endocrine-disrupting properties of this compound in aquatic organisms have not been reported in the scientific literature. Many alkylphenols are recognized as endocrine-disrupting chemicals (EDCs) due to their ability to mimic or antagonize natural hormones. researchgate.netmdpi.com For example, 2,4-di-tert-butylphenol has been shown to exhibit moderate antagonistic effects toward human estrogen and androgen receptors. nih.gov The potential for this compound to act as an EDC would depend on its ability to bind to hormone receptors, a property that is highly specific to its unique molecular structure. Without targeted toxicological studies, its potential impact on the endocrine systems of aquatic life remains uncharacterized.

Future Directions and Emerging Research Avenues for 4 Amino 2,5 Ditert Butylphenol

Development of Novel and Efficient Synthetic Routes

The advancement of synthetic methodologies for 4-Amino-2,5-ditert-butylphenol is a cornerstone for its future utility. Current synthetic strategies for related aminophenols often involve multi-step processes that may suffer from drawbacks such as harsh reaction conditions, the use of hazardous reagents, and modest yields. For instance, traditional methods for synthesizing the isomeric 4-amino-2,6-di-tert-butylphenol (B1582558) have involved nitration followed by reduction. These processes can necessitate large quantities of nitric acid, extended reaction times, and the use of metal reducing agents that can lead to environmental concerns and complicated post-reaction work-ups. guidechem.com

Moreover, inspiration can be drawn from the development of greener routes for other aminophenols, such as the use of catalytic hydrogenation in pressurized CO2/H2O systems, which circumvents the need for mineral acids. google.com The application of such innovative and sustainable methodologies to the synthesis of this compound is a promising area for future investigation.

Exploration of New Material Science Applications

The unique molecular architecture of this compound, featuring both a nucleophilic amino group and a sterically hindered phenolic hydroxyl group, makes it an attractive candidate for the development of novel materials.

One of the most promising avenues of research lies in the field of polymer science. The chemical and electrochemical oxidative polymerization of the closely related 2-amino-4-tert-butylphenol (B71990) has been shown to produce polymeric films with interesting redox behavior, suggesting the potential for this compound to be used in the creation of novel conductive or electroactive polymers. researchgate.net The bulky tert-butyl groups could enhance the solubility and processability of the resulting polymers, a common challenge in the field of conducting polymers.

Furthermore, the presence of an amino group suggests its potential use as a monomer or a curing agent in the synthesis of high-performance polymers. Amines and phenolic compounds are widely used as curing agents for epoxy resins, imparting desirable thermal and mechanical properties to the final material. threebond.co.jpmdpi.com The specific structure of this compound could lead to epoxy resins with enhanced thermal stability and resistance to oxidative degradation.

The well-established role of hindered phenols as antioxidants also opens up possibilities for its use as a polymer additive. nih.govresearchgate.net Research could focus on incorporating this compound into various polymer matrices to enhance their long-term stability and performance by preventing oxidative degradation.

| Potential Application | Rationale |

| Conductive Polymers | The amino and phenol (B47542) groups allow for oxidative polymerization. |

| Epoxy Resin Curing Agent | The amino group can react with epoxy groups to form a cross-linked network. |

| Polymer Antioxidant | The hindered phenol moiety can scavenge free radicals, preventing polymer degradation. |

Advancements in Computational Modeling and Predictive Chemistry

Computational chemistry and predictive modeling offer powerful tools to accelerate the discovery and optimization of applications for this compound. Density Functional Theory (DFT) calculations can be employed to elucidate the electronic structure, reactivity, and antioxidant potential of the molecule. researchgate.net Such studies can provide valuable insights into its mechanism of action as a radical scavenger and guide the design of new derivatives with enhanced properties.

Molecular dynamics simulations can be utilized to predict the compatibility and interaction of this compound with various polymer matrices, aiding in the rational design of polymer blends and composites. researchgate.net These simulations can also provide insights into the diffusion and distribution of the molecule within a material, which is crucial for its effectiveness as a stabilizer.

Furthermore, the development of quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models can facilitate the prediction of various physicochemical properties and biological activities of this compound and its derivatives. nih.govresearchgate.netresearchgate.netacademicdirect.org These predictive models can significantly reduce the need for extensive experimental screening, thereby saving time and resources in the development of new applications.

Integration into Supramolecular Assemblies and Nanomaterials

The ability of this compound to participate in non-covalent interactions, particularly hydrogen bonding through its amino and hydroxyl groups, opens up exciting possibilities in the realm of supramolecular chemistry and nanomaterials. The study of aminophenols has revealed their capacity to form well-defined supramolecular synthons, which can dictate the assembly of molecules into larger, ordered structures.

Future research could explore the self-assembly of this compound, either alone or in combination with other complementary molecules, to form novel supramolecular architectures such as nanotubes, vesicles, or gels. The sterically demanding tert-butyl groups are expected to play a significant role in directing the packing of the molecules and influencing the morphology of the resulting assemblies.

The incorporation of this compound into nanomaterials is another promising area. It could be used to functionalize the surface of nanoparticles, imparting antioxidant properties or providing sites for further chemical modification. Additionally, its ability to act as a building block in metal-organic frameworks (MOFs) or other porous materials could be investigated, potentially leading to materials with applications in catalysis, sensing, or gas storage.

Contributions to Sustainable Chemistry and Green Synthesis Initiatives

The principles of sustainable chemistry and green synthesis are increasingly driving chemical research and development. This compound is well-positioned to contribute to these initiatives. As previously mentioned, the development of greener synthetic routes for its production is a key research direction. This includes the use of renewable feedstocks, the replacement of hazardous reagents and solvents with more environmentally benign alternatives, and the design of processes that minimize energy consumption and waste generation.

The inherent antioxidant properties of this compound can also contribute to sustainability by extending the lifetime of materials, thereby reducing the need for premature replacement and conserving resources. Its potential use as a bio-based additive, if derived from renewable sources, would further enhance its green credentials.

Moreover, research into the biocatalytic synthesis of this compound, using enzymes to perform specific chemical transformations, could offer a highly sustainable and efficient manufacturing process. The exploration of microwave-assisted or ultrasound-assisted extraction and synthesis methods for phenolic compounds also aligns with the goals of green chemistry by reducing reaction times and energy input.

| Green Chemistry Principle | Relevance to this compound |

| Prevention | Use as an antioxidant to prevent material degradation and waste. |

| Atom Economy | Development of synthetic routes that maximize the incorporation of starting materials into the final product. |

| Less Hazardous Chemical Syntheses | Design of synthetic methods that use and generate substances with little or no toxicity. |

| Use of Renewable Feedstocks | Exploration of bio-based starting materials for its synthesis. |

| Catalysis | Employment of catalytic reagents in preference to stoichiometric reagents. |

Q & A

Basic Research Questions

Q. What are the critical parameters for synthesizing 4-Amino-2,5-ditert-butylphenol with high purity?

- Methodology : Optimize reaction conditions (e.g., temperature, solvent polarity, and stoichiometry) to minimize side reactions. Use tert-butyl groups to enhance steric hindrance, reducing unwanted substitutions. Purify via column chromatography using silica gel and a gradient elution system (e.g., hexane/ethyl acetate). Monitor purity via HPLC or GC-MS with reference standards .

- Safety Note : Ensure inert atmosphere (N₂/Ar) during synthesis to prevent oxidation of the amino group .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Handling : Use chemical-resistant gloves (nitrile or neoprene), safety goggles, and lab coats. Avoid skin contact due to potential irritation/corrosion risks.

- Storage : Store in sealed, non-reactive containers (glass or HDPE) under inert gas to prevent degradation. Keep away from oxidizers and moisture .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Ensure fume hood ventilation during cleanup .

Q. Which analytical techniques are effective for quantifying this compound in environmental matrices?

- Sample Preparation : Use solid-phase extraction (SPE) with Oasis HLB cartridges. Condition with methanol and water, then elute with methanol:acetone (9:1). Filter samples through GF/F (0.7 µm) to remove particulates .

- Quantification : Employ LC-MS/MS with electrospray ionization (ESI+). Use deuterated internal standards (e.g., 4-chloro-3-methylphenol-d₂) to correct matrix effects. Calibrate with a linear range of 0.1–100 µg/L .

Advanced Research Questions

Q. How can contradictions in reported degradation pathways of this compound be resolved?

- Experimental Design : Conduct stability studies under varying pH (2–12), UV exposure, and microbial activity. Use isotopically labeled analogs (e.g., ¹³C/¹⁵N) to track degradation products via high-resolution mass spectrometry (HRMS). Compare results with computational predictions (e.g., DFT calculations for bond dissociation energies) .

- Data Analysis : Apply multivariate statistics (PCA or PLS-DA) to identify dominant degradation mechanisms across experimental conditions .

Q. What mechanistic insights explain the antioxidant properties of this compound?

- In Vitro Assays : Perform DPPH/ABTS radical scavenging assays to quantify antioxidant capacity. Correlate results with electrochemical data (cyclic voltammetry) to determine redox potentials.

- Computational Modeling : Use molecular docking to study interactions with oxidative enzymes (e.g., cytochrome P450). Validate with ESR spectroscopy to detect radical intermediates .

Q. How can computational modeling improve the design of derivatives with enhanced bioactivity?

- QSAR Studies : Develop quantitative structure-activity relationship models using descriptors like logP, HOMO-LUMO gaps, and Hammett constants. Train models with bioassay data (e.g., IC₅₀ values for antimicrobial activity).

- MD Simulations : Simulate binding dynamics with target proteins (e.g., bacterial efflux pumps) over 100-ns trajectories to optimize substituent positions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.